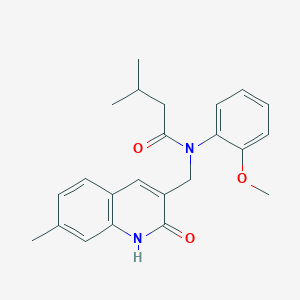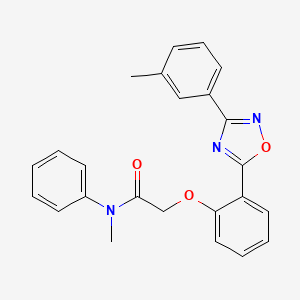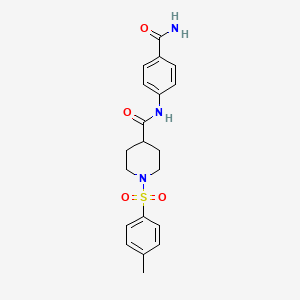
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle and are often dysregulated in cancer. SNS-032 has shown promise as a potential anti-cancer agent due to its ability to inhibit CDKs.
Mecanismo De Acción
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide targets CDKs, specifically CDK2, CDK7, and CDK9. CDKs are involved in regulating the cell cycle and are often dysregulated in cancer. By inhibiting CDKs, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. This compound also inhibits RNA polymerase II, which is involved in transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CDKs and RNA polymerase II, this compound has been shown to decrease the levels of cyclin D1 and cyclin E, which are involved in cell cycle progression. This compound has also been shown to increase the levels of p27, which is a CDK inhibitor that promotes cell cycle arrest. In terms of physiological effects, this compound has been shown to inhibit tumor growth in animal models and to have a favorable toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is its specificity for CDKs. This allows for targeted inhibition of the cell cycle and promotion of apoptosis in cancer cells. Another advantage is its favorable toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to study the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential of this compound in treating other diseases, such as rheumatoid arthritis and multiple myeloma, should be further explored.
Métodos De Síntesis
The synthesis of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves several steps. The starting material is 4-methylbenzenesulfonyl chloride, which is reacted with piperidine to form 1-(4-methylphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and multiple myeloma.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQVBBGVAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

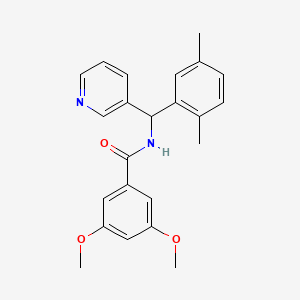
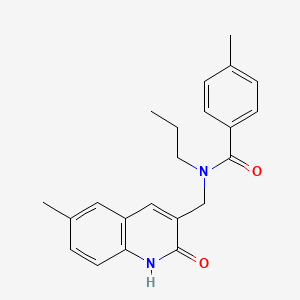
![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
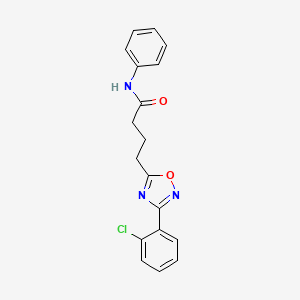
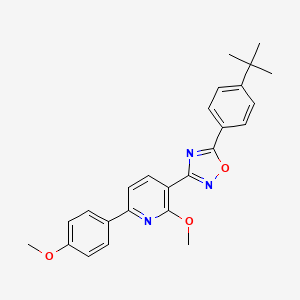
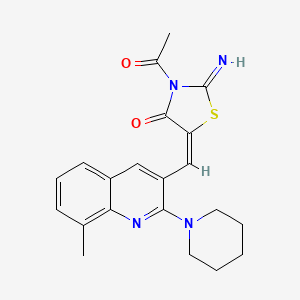
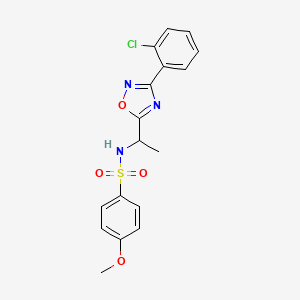
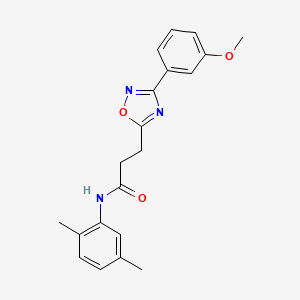
![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
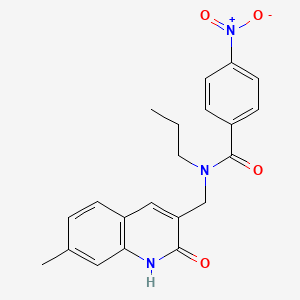
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
